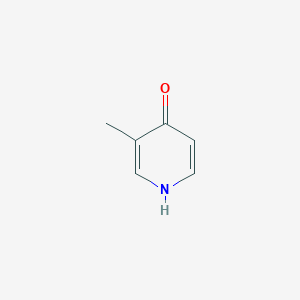

3-Methyl-4-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBLMCZJPIOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944941 | |

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-02-0 | |

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-hydroxypyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a plausible multi-step synthetic pathway, provides detailed experimental protocols, and summarizes the key physical and predicted spectroscopic properties of the target molecule.

Synthesis of this compound

A robust four-step synthesis of this compound has been devised, commencing from the readily available starting material, 3-methylpyridine (3-picoline). The synthetic pathway involves an initial N-oxidation, followed by nitration of the pyridine ring, subsequent reduction of the nitro group to an amine, and concluding with a diazotization and hydrolysis to yield the desired 4-hydroxy functionality.

A schematic of the overall synthesis workflow is presented below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-1-oxide

This procedure is adapted from a well-established method for the oxidation of pyridine derivatives.

-

Materials:

-

3-Methylpyridine (3-picoline)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

40% aqueous Sodium Hydroxide

-

Chloroform

-

Anhydrous Sodium Carbonate

-

-

Procedure:

-

In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Remove the excess acetic acid and water under reduced pressure (30 mm).

-

After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.

-

Cool the residual mixture to 0–5°C in an ice-salt bath.

-

Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

-

Extract the strongly alkaline solution with 2 L of chloroform.

-

Dry the chloroform extracts with anhydrous sodium carbonate.

-

Filter and concentrate the extracts by distillation under reduced pressure.

-

Distill the product under vacuum (boiling point 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.

-

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This nitration protocol is based on a standard procedure for pyridine N-oxides.

-

Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Fuming Yellow Nitric Acid (sp. gr. 1.50)

-

Crushed Ice

-

Sodium Carbonate Monohydrate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Acetone

-

-

Procedure:

-

Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath.

-

Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking.

-

Attach an efficient spiral condenser and place the flask in an oil bath.

-

Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

-

After about 5 minutes, the rate of gas evolution will increase; remove the oil bath and control the vigorous reaction with an ice-water bath.

-

Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

-

Replace the oil bath and continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

-

Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration, wash thoroughly with water, and dry on the filter.

-

Extract the solid twice with 400–500 mL portions of boiling chloroform. Use the combined extracts to extract the aqueous filtrates. Repeat the extraction of the aqueous filtrates with several fresh 500-mL portions of chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 1.5 L of boiling acetone, treat with decolorizing carbon, filter, and cool to yield the product.

-

Step 3: Synthesis of 3-Methyl-4-aminopyridine

This reduction method is adapted from the synthesis of 4-aminopyridine from its corresponding N-oxide.[1]

-

Materials:

-

3-Methyl-4-nitropyridine-1-oxide

-

Iron powder

-

25-30% Sulfuric Acid

-

Sodium Carbonate

-

Ethyl Acetate

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-methyl-4-nitropyridine-1-oxide in an aqueous solution of 25-30% sulfuric acid.

-

Heat the mixture and add iron powder portion-wise, maintaining a gentle reflux. The reaction is exothermic and the rate of addition should be controlled to prevent excessive frothing.

-

After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate until the pH is basic.

-

Filter the mixture to remove iron salts.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-methyl-4-aminopyridine.

-

The product can be further purified by recrystallization or column chromatography.

-

Step 4: Synthesis of this compound

This procedure is based on the diazotization of 4-aminopyridine.[2]

-

Materials:

-

3-Methyl-4-aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Butyl Nitrite

-

Barium Hydroxide solution

-

Carbon Dioxide (gas or dry ice)

-

-

Procedure:

-

In a three-neck flask, slowly add concentrated sulfuric acid to water at 20-40°C to prepare a dilute sulfuric acid solution.

-

Cool the solution to 0-20°C and add 3-methyl-4-aminopyridine.

-

Slowly add butyl nitrite over approximately 2 hours, strictly controlling the temperature. Monitor the reaction until completion (e.g., by TLC or disappearance of the starting material).

-

Transfer the resulting diazonium salt solution to a larger flask, dilute with water, and neutralize by adding a barium hydroxide solution. Control the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.

-

Add carbon dioxide to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.

-

Filter the mixture and wash the solid. The filtrate contains the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization of this compound

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 22280-02-0 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | Light yellow to dark yellow solid |

| Melting Point | ca. 168°C |

| Boiling Point (Predicted) | 359.1 ± 22.0 °C |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ |

| pKa (Predicted) | 5.59 ± 0.18 |

| Solubility | Slightly soluble in DMSO and Methanol |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-6 |

| ~7.8 | s | 1H | H-2 |

| ~6.3 | d | 1H | H-5 |

| ~2.2 | s | 3H | -CH₃ |

| ~11.0 | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~175 | C-4 |

| ~145 | C-2 |

| ~140 | C-6 |

| ~120 | C-3 |

| ~110 | C-5 |

| ~15 | -CH₃ |

Predicted FT-IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (pyridone tautomer) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching |

| ~1250 | Medium | C-O stretch |

| ~850 | Medium | C-H out-of-plane bending |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 109 | High | [M]⁺ |

| 81 | Medium | [M - CO]⁺ |

| 80 | Medium | [M - CHO]⁺ |

| 53 | Medium | [C₄H₃N]⁺ |

Logical Relationships in Synthesis

The progression of the synthesis relies on the controlled modification of the pyridine ring's reactivity. The initial N-oxidation activates the ring for electrophilic substitution, and the subsequent reduction and diazotization allow for the introduction of the desired functional groups.

References

An In-depth Technical Guide on 3-Methyl-4-hydroxypyridine (CAS: 22280-02-0)

Core Chemical and Physical Properties

3-Methyl-4-hydroxypyridine, also known as 3-methyl-4-pyridinol, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. This data is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 22280-02-0 | N/A |

| Molecular Formula | C₆H₇NO | N/A |

| Molecular Weight | 109.13 g/mol | N/A |

| Appearance | Reported as a solid | N/A |

| Solubility | No specific data available | N/A |

Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for hydroxypyridine derivatives often involve the modification of pyridine rings, such as through oxidation or substitution reactions.

A potential, though unverified, synthetic workflow could be conceptualized as follows:

Caption: A hypothetical multi-step synthesis of this compound.

Characterization of the final product would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Potential Applications

There is a significant lack of published research on the specific biological activities of this compound. However, the broader class of hydroxypyridine derivatives has been investigated for various pharmacological properties. Based on these related compounds, one could hypothesize potential areas of investigation for this compound.

Potential as an Antimicrobial Agent

Substituted hydroxypyridin-4-one derivatives have demonstrated antibacterial and antifungal activities. A hypothetical experimental workflow to screen for such activity is presented below.

Caption: A standard workflow for assessing the antimicrobial potential of a compound.

Potential as an Antioxidant

The hydroxypyridine scaffold is present in compounds with known antioxidant properties. The ability of this compound to scavenge free radicals could be investigated using standard in vitro assays.

A conceptual signaling pathway illustrating how a hypothetical hydroxypyridine derivative might exert antioxidant effects is shown below.

Caption: A potential mechanism of antioxidant action for a hydroxypyridine compound.

Experimental Protocols

Due to the lack of specific published research, detailed experimental protocols for this compound are not available. Researchers interested in this compound would need to adapt and optimize protocols from studies on structurally similar hydroxypyridine derivatives. As a starting point, a general procedure for a Minimum Inhibitory Concentration (MIC) assay, which could be adapted for this compound, is outlined below.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in appropriate growth media to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with growth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

The current body of scientific literature on this compound (CAS: 22280-02-0) is insufficient to provide a comprehensive technical guide for researchers. While its basic chemical identity is established, its synthesis, characterization, and biological activities remain largely unexplored.

Future research should focus on:

-

Developing and publishing a detailed and optimized synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening for a wide range of biological activities, including but not limited to antimicrobial, antioxidant, and anticancer properties.

-

Investigating the mechanisms of action for any observed biological effects.

Such studies would be invaluable in elucidating the potential of this compound as a lead compound in drug discovery and development.

Tautomerism in 3-Methyl-4-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methyl-4-hydroxypyridine, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and drug development. While direct quantitative data for this specific derivative is limited in publicly accessible literature, this guide leverages extensive data from its parent compound, 4-hydroxypyridine, and related derivatives to provide a robust framework for its analysis.

Introduction to Tautomerism in Hydroxypyridines

Prototropic tautomerism, the migration of a proton accompanied by the rearrangement of double bonds, is a fundamental concept in the study of heterocyclic compounds. For hydroxypyridines, this phenomenon dictates the equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form. The position of this equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding chemical environment, including solvent polarity and hydrogen bonding capabilities. Understanding this equilibrium is paramount for predicting molecular properties such as dipole moment, acidity/basicity, and interaction with biological targets.

For 4-hydroxypyridine derivatives, the equilibrium lies significantly towards the pyridone tautomer in most solvents.[1] This preference is attributed to a combination of factors including the high polarity of the pyridone form and its ability to form strong intermolecular hydrogen bonds.

Tautomeric Forms of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms:

-

This compound (Enol form): An aromatic structure with a hydroxyl group at the 4-position.

-

3-Methyl-4-pyridone (Keto form): A non-aromatic cyclic amide (lactam) structure with a carbonyl group at the 4-position and the proton on the nitrogen atom.

The presence of the electron-donating methyl group at the 3-position is expected to have a minor electronic influence on the tautomeric equilibrium compared to the parent 4-hydroxypyridine, suggesting that the pyridone form will also be the predominant tautomer for this derivative.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and keto forms of this compound is governed by several interconnected factors.

-

Solvent Polarity: Polar solvents tend to stabilize the more polar pyridone tautomer through dipole-dipole interactions. In contrast, non-polar solvents favor the less polar hydroxypyridine form.

-

Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can interact with both the N-H and C=O groups of the pyridone form, further shifting the equilibrium in its favor. Intermolecular hydrogen bonding between pyridone molecules in the solid state also strongly favors this tautomer.[1]

-

Aromaticity: The hydroxypyridine form is aromatic, which provides a degree of stabilization. However, for 4-hydroxypyridines, the energetic advantage of the strong C=O bond and favorable solvation of the pyridone form often outweighs the loss of aromaticity.

-

Ring Substitution: The electronic nature of substituents on the pyridine ring can subtly influence the relative stabilities of the tautomers. The electron-donating methyl group in this compound is expected to have a minor effect, but detailed computational studies would be required to quantify its precise impact.

Experimental Analysis of Tautomerism

Several spectroscopic techniques are instrumental in characterizing the tautomeric equilibrium of this compound.

Spectroscopic Data (Inferred from Parent Compounds)

| Spectroscopic Technique | Tautomer | Expected Observations for this compound |

| ¹H NMR | 3-Methyl-4-pyridone | Signals for the vinyl protons, the N-H proton (broad, downfield), and the methyl group. |

| This compound | Aromatic proton signals and a signal for the hydroxyl proton. | |

| ¹³C NMR | 3-Methyl-4-pyridone | A downfield signal for the carbonyl carbon (C4). |

| This compound | A signal for the C4 carbon bearing the hydroxyl group at a more upfield position compared to the carbonyl. | |

| UV-Vis | 3-Methyl-4-pyridone | Absorption maximum at a longer wavelength due to the extended conjugation. |

| This compound | Absorption maximum at a shorter wavelength. | |

| IR Spectroscopy | 3-Methyl-4-pyridone | Strong absorption band for the C=O stretch (around 1650 cm⁻¹). |

| This compound | Characteristic O-H stretching vibration. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the tautomerism of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the predominant tautomer in a given solvent and potentially quantify the tautomeric ratio.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay between scans.

-

Data Analysis: Analyze the chemical shifts and integration of the signals corresponding to each tautomer. The ratio of the integrals of well-resolved peaks unique to each tautomer can be used to determine the equilibrium constant (KT).

-

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To observe the solvent-dependent shift in the tautomeric equilibrium.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilute solutions in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) with a concentration that gives an absorbance in the range of 0.1-1.0.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the absorption maxima (λmax) and the shape of the spectra in different solvents. A shift in λmax is indicative of a change in the predominant tautomeric form.

-

Computational Studies

Quantum chemical calculations are a powerful tool for investigating the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Computational Data (Inferred from Parent Compounds)

While specific computational studies on this compound are not abundant, calculations on the parent 4-hydroxypyridine system consistently show the pyridone form to be more stable, particularly in the presence of a solvent. A theoretical study on the closely related 3-hydroxy-pyridin-4-one system also found the hydroxypyridinone (keto) form to be slightly more stable.[2]

| Computational Method | Basis Set | Finding for Parent/Related Compound | Expected Implication for this compound |

| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | 4-Pyridone is more stable than 4-hydroxypyridine. | 3-Methyl-4-pyridone is expected to be the more stable tautomer. |

| Ab initio (e.g., MP2, CCSD(T)) | e.g., aug-cc-pVTZ | Confirms the higher stability of the pyridone tautomer. | High-level calculations would likely confirm the predominance of the 3-methyl-4-pyridone form. |

Computational Protocol

-

Objective: To calculate the relative energies of the tautomers of this compound in the gas phase and in solution.

-

Methodology:

-

Structure Optimization: Build the initial 3D structures of both the this compound and 3-methyl-4-pyridone tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Solvation Modeling: To simulate the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy. The difference in the Gibbs free energies (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (KT).

-

Conclusion

The tautomerism of this compound is a critical consideration for its chemical and biological characterization. Based on extensive evidence from its parent compound and related derivatives, the equilibrium is expected to strongly favor the 3-methyl-4-pyridone (keto) form, particularly in polar and protic environments. This guide provides a comprehensive framework of the theoretical background, influencing factors, and detailed experimental and computational protocols for the in-depth investigation of this tautomeric system. For researchers in drug development, a thorough understanding of the predominant tautomeric form is essential for accurate structure-activity relationship (SAR) studies, prediction of pharmacokinetic properties, and the design of novel therapeutics. Further experimental and computational studies specifically on this compound are warranted to provide precise quantitative data and further refine our understanding of its behavior.

References

An In-depth Technical Guide to 3-Methyl-4-hydroxypyridine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-hydroxypyridine, a heterocyclic organic compound, belongs to the broader class of 3-hydroxypyridin-4-ones. These compounds have garnered significant scientific interest, primarily due to their potent iron-chelating properties. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key biological activities of this compound and its related analogues. Detailed experimental methodologies, quantitative data, and visual representations of relevant biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The exploration of 3-hydroxypyridin-4-ones as therapeutic agents began in earnest in the 1980s, driven by the need for orally active iron chelators to treat iron overload conditions, such as thalassemia. While the specific discovery of this compound is not well-documented in seminal literature, its development is intrinsically linked to the broader investigation of methyl-substituted 3-hydroxypyridin-4(1H)-ones. The introduction of a methyl group at various positions on the pyridinone ring was found to significantly influence the compound's pKa values and iron (III) affinity constants.[1] This class of compounds, including the well-known drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), has been extensively studied for its ability to form stable complexes with iron, thereby facilitating its excretion from the body.[2][3][4][5]

Physicochemical Properties

There is some discrepancy in the reported physicochemical properties of this compound in publicly available databases. This highlights the need for careful verification from primary literature. The available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| CAS Number | 22280-02-0 | [6] |

| Melting Point | ca. 168°C | [6] |

| Boiling Point | 359.1±22.0 °C (Predicted) | [6] |

| pKa | 5.59±0.18 (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Synthesis and Tautomerism

General Synthetic Approaches

The synthesis of 3-hydroxypyridin-4-ones can be challenging, with yields often being low. A common strategy involves the protection of the 3-hydroxyl group to improve the efficiency of the ring closure step.

One of the historical methods for the hydroxylation of phenols is the Elbs persulfate oxidation . This reaction involves the treatment of a phenol with potassium persulfate in an alkaline solution to introduce a hydroxyl group at the para position. A plausible mechanism involves the nucleophilic attack of the phenolate ion on the peroxide oxygen of the persulfate ion, followed by hydrolysis of the intermediate sulfate group.

Tautomerism of 4-Hydroxypyridine

An important characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In solution and the solid state, the pyridone tautomer is generally favored due to intermolecular hydrogen bonding and the stability of the amide-like functionality.[7][8][9] The lone pair of electrons on the nitrogen atom can be delocalized into the ring, maintaining aromaticity in the pyridone form.[8] In the gas phase, however, the 4-hydroxypyridine tautomer is dominant.[7]

Caption: Tautomeric equilibrium of 4-hydroxypyridine.

Biological Activity and Mechanisms of Action

Iron Chelation

The primary biological activity of 3-hydroxypyridin-4-ones is their ability to act as iron chelators.[4] Iron overload is a serious condition that can lead to organ damage. Chelation therapy aims to remove excess iron from the body.[3] Deferiprone, a methyl-substituted 3-hydroxypyridin-4-one, is an orally active iron chelator used in the treatment of transfusional iron overload.[2][5] These compounds form a stable 3:1 complex with iron(III), which is then excreted from the body.

The mechanism involves the mobilization of iron from storage pools in hepatocytes and the reticuloendothelial system. The resulting iron complex is water-soluble and can be eliminated through the kidneys (urine) and the liver (bile).

Caption: Iron chelation and excretion pathway.

Inhibition of Tyrosine Hydroxylase

Some studies have investigated the effect of 3-hydroxypyridin-4-ones on metalloenzymes. It has been shown that these compounds can inhibit mammalian tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibitory activity appears to be correlated with the lipophilicity of the chelator.

Caption: Inhibition of tyrosine hydroxylase.

Experimental Protocols

General Procedure for the Synthesis of 3-Hydroxypyridinium Aryldithiophosphonates

This protocol describes the synthesis of salts from 3-hydroxypyridine, which can be a precursor or analogue for further studies.

Materials:

-

O-terpenyl dithiophosphonic acid

-

3-Hydroxypyridine (98% purity)

-

Anhydrous ethanol

-

Dry argon

Procedure:

-

To a solution of the O-terpenyl dithiophosphonic acid (1.1 mmol) in anhydrous ethanol (10 mL), add 3-hydroxypyridine (0.1 g, 1.1 mmol) portionwise under a dry argon atmosphere with stirring at 20°C.[10]

-

Stir the mixture at 20°C for 2 hours.[10]

-

Store the reaction mixture at 20°C for 12 hours.[10]

-

Evaporate the solvent at reduced pressure (0.5 mm Hg) at 40°C.[10]

-

The resulting salts can be further purified if necessary.[10]

Conclusion

This compound and its analogues represent a significant class of compounds with important biological activities, most notably as iron chelators. While the specific historical details of this compound are not extensively documented, its development is a key part of the broader story of 3-hydroxypyridin-4-ones in medicinal chemistry. The conflicting data on its physicochemical properties underscore the importance of consulting primary research for accurate information. The synthetic routes and biological mechanisms outlined in this guide provide a solid foundation for further research and development in this area. Future work could focus on resolving the discrepancies in the physical data and exploring the full therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. argo-magister.nl [argo-magister.nl]

- 3. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]

- 4. Chelation therapy - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound CAS#: 22280-02-0 [m.chemicalbook.com]

- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. dergipark.org.tr [dergipark.org.tr]

The Uncharted Presence: A Technical Primer on the Natural Occurrence of 3-Methyl-4-hydroxypyridine Analogs

A deep dive into the natural world reveals a scattered but significant presence of 3-Methyl-4-hydroxypyridine analogs and their parent compounds. This technical guide synthesizes the current understanding of their occurrence in fungi, plants, and their metabolic pathways, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the quantitative data, experimental protocols for isolation and analysis, and the biological pathways in which these compounds are implicated.

Natural Sources and Quantitative Data

While the direct natural occurrence of this compound is not extensively documented, several key analogs and parent structures have been identified in various organisms. These findings provide a foundation for further exploration into the biosynthesis and potential applications of this class of compounds.

A notable analog, 4-hydroxy-2-methylpyridine , has been isolated from the liquid culture of the basidiomycete fungus Physisporinus sanguinolentus. This discovery points to the fungal kingdom as a potential source for novel pyridone compounds.

The parent compound, 4-hydroxypyridine (4HP) , has been identified in extracts of the model plant organism Arabidopsis thaliana and its relative Arabidopsis lyrata ssp. petraea. This suggests a role for this compound in plant metabolism, although its specific function remains to be fully elucidated.

In the plant kingdom, 3-hydroxy-4(1H)-pyridone (3,4-DHP) is a well-documented analog found in species of the Leucaena genus. It is a degradation product of the toxic non-protein amino acid mimosine. Quantitative analysis has been performed on Leucaena leaves, providing valuable data on the concentration of this compound.

| Compound | Natural Source | Organism Type | Concentration |

| 4-hydroxy-2-methylpyridine | Liquid Culture Filtrate | Fungus (Physisporinus sanguinolentus) | Not Reported |

| 4-hydroxypyridine | Plant Extracts | Plant (Arabidopsis thaliana, Arabidopsis lyrata ssp. petraea) | Not Reported |

| 3-hydroxy-4(1H)-pyridone (3,4-DHP) | Dried Leaves | Plant (Leucaena sp.) | 0.07% of dry weight[1] |

| Mimosine (precursor to 3,4-DHP) | Dried Leaves | Plant (Leucaena sp.) | 2.50% of dry weight[1] |

Experimental Protocols

The isolation and analysis of these pyridine analogs from their natural sources require specific methodologies. Below are detailed protocols derived from published research.

Protocol 1: Isolation of 3-hydroxy-4(1H)-pyridone (3,4-DHP) from Leucaena Leaves

This protocol is based on the method described for the isolation of 3,4-DHP from Leucaena leaves, which involves ion-exchange chromatography.

1. Extraction:

-

Air-dry young Leucaena leaves and grind them into a fine powder.

-

Suspend the powdered leaves in a suitable solvent (e.g., water or a mild acidic solution) to extract mimosine and its derivatives.

-

Filter the extract to remove solid plant material.

2. Ion-Exchange Chromatography:

-

Pack a chromatography column with a suitable cation-exchange resin.

-

Load the filtered plant extract onto the column. Mimosine and 3,4-DHP will bind to the resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound compounds using a gradient of a suitable eluent, such as hydrochloric acid or a salt solution (e.g., NaCl).

-

Collect fractions and monitor for the presence of 3,4-DHP using a spectrophotometer or by thin-layer chromatography (TLC).

3. Quantification (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer at pH 2.25) and an organic modifier (e.g., acetonitrile) with an ion-pairing agent like sodium octyl sulphate.[2]

-

Detection: UV detector set at a wavelength of 280 nm.[1]

-

Standard Preparation: Prepare standard solutions of 3,4-DHP of known concentrations to generate a calibration curve for accurate quantification.

Protocol 2: General Method for Extraction and Analysis of Hydroxypyridines from Fungal Cultures and Plant Tissues

This generalized protocol can be adapted for the extraction and analysis of 4-hydroxy-2-methylpyridine from Physisporinus sanguinolentus culture and 4-hydroxypyridine from Arabidopsis tissues.

1. Extraction:

-

Fungal Culture: Centrifuge the liquid culture of Physisporinus sanguinolentus to separate the mycelium from the culture filtrate. The filtrate contains the secreted secondary metabolites.

-

Plant Tissue: Harvest fresh Arabidopsis tissue (e.g., leaves or roots), flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue or the fungal filtrate with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

-

Concentrate the organic extract under reduced pressure.

2. Chromatographic Purification:

-

The crude extract can be subjected to various chromatographic techniques for purification, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The choice of the stationary and mobile phases will depend on the polarity of the target compound.

3. Analysis and Quantification (HPLC-MS):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

-

Detection: Mass spectrometry (MS) coupled with HPLC will allow for the sensitive detection and identification of the compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended for the highest accuracy.

Signaling Pathways and Biological Roles

The biological significance of this compound analogs is beginning to be understood, with their roles often linked to broader metabolic and defense pathways.

Mimosine Metabolism in Leucaena

In Leucaena species, 3-hydroxy-4-pyridone (3H4P) is a precursor for the biosynthesis of the toxic amino acid mimosine.[3][4][5] Mimosine, in turn, can be degraded back to 3,4-DHP by the enzyme mimosinase.[6] This metabolic loop suggests a dynamic regulation of these compounds within the plant. Mimosine and its degradation products are implicated in the allelopathic properties of Leucaena, inhibiting the growth of other plant species.[7][8]

Caption: Biosynthesis and degradation pathway of mimosine in Leucaena.

Experimental Workflow for Isolation and Identification

The general workflow for discovering and characterizing naturally occurring this compound analogs involves a series of established experimental steps.

Caption: General experimental workflow for natural product discovery.

The presence of these pyridine derivatives in diverse organisms opens up avenues for further research into their biosynthesis, ecological roles, and potential pharmacological activities. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to build upon in their exploration of this intriguing class of natural compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of mimosine and 3-hydroxy-4(1h)-pyridone in Leucaena, avian excreta and serum using reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mimosine concentration in Leucaena leucocephala under various environmental conditions [scielo.org.co]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Metabolic Pathways of 3-Methyl-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-hydroxypyridine, a substituted pyridine derivative, is of significant interest in various fields, including pharmaceuticals and environmental science. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and environmental persistence. This technical guide provides a comprehensive overview of the putative metabolic pathways of this compound in both microbial and mammalian systems. Drawing upon established metabolic routes of analogous pyridine compounds, this document outlines the likely enzymatic reactions, intermediate metabolites, and key enzyme classes involved. Detailed experimental protocols for elucidating these pathways are provided, alongside a summary of relevant quantitative data to aid in experimental design and data interpretation. All signaling pathways and experimental workflows are visualized using Graphviz (DOT language) for enhanced clarity.

Putative Microbial Metabolic Pathway of this compound

While the specific microbial degradation pathway of this compound has not been empirically detailed in the literature, a putative pathway can be constructed based on the well-documented metabolism of structurally similar compounds, such as 4-hydroxypyridine and 3-hydroxypyridine. The proposed pathway involves initial hydroxylation of the pyridine ring, followed by ring cleavage and subsequent degradation into central metabolic intermediates.

The initial step is likely catalyzed by a monooxygenase, which introduces a second hydroxyl group onto the pyridine ring. Given the existing substituents, hydroxylation could occur at the C-2, C-5, or C-6 position. Based on known pathways for hydroxypyridine degradation, hydroxylation at the C-2 or C-5 position is plausible. For the purpose of this guide, we will illustrate the pathway proceeding through a 2,4-dihydroxy-5-methylpyridine intermediate. This dihydroxylated intermediate is then susceptible to ring cleavage by a dioxygenase, leading to the formation of a linear intermediate that can be further metabolized.

Putative Mammalian Metabolic Pathway of this compound

In mammalian systems, the metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions to increase water solubility and facilitate excretion.

Phase I Metabolism: This phase generally involves oxidation, reduction, or hydrolysis reactions. For this compound, Phase I metabolism is likely mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Potential reactions include:

-

Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the methyl group.

-

N-oxidation: Oxidation of the nitrogen atom in the pyridine ring to form an N-oxide.

Phase II Metabolism: The hydroxyl groups of the parent compound and its Phase I metabolites serve as sites for conjugation reactions. The primary Phase II reactions for hydroxylated pyridines are glucuronidation and sulfation.[3][4][5][6]

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

These conjugation reactions significantly increase the polarity of the molecule, preparing it for renal or biliary excretion.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. Predominance of glucuronidation over sulfation in metabolism of 1-hydroxybenzo[a]pyrene by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

Methodological & Application

Synthesis of 3-Methyl-4-hydroxypyridine: Laboratory Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-Methyl-4-hydroxypyridine, a valuable pyridine derivative for research and development in medicinal chemistry and material science. The presented methods are based on established chemical transformations and offer reliable routes to the target compound.

Synthesis Strategy Overview

A robust and well-documented two-step synthetic route to this compound is outlined. The strategy commences with the synthesis of the key intermediate, 3-methyl-4-nitropyridine-1-oxide, followed by its conversion to 3-methyl-4-aminopyridine, and subsequent diazotization and hydrolysis to yield the final product. This approach benefits from readily available starting materials and established reaction classes.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic steps.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration of 3-Methylpyridine-1-oxide | H₂SO₄, HNO₃ | - | 100-105 | 2 | 70-73 |

| 2 | Reduction of 3-Methyl-4-nitropyridine-1-oxide | 10% Pd/C, H₂ | Ethanol | Room Temp. | 36 | ~95 |

| 3 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O | Water | 0-5 then heat | - | - |

Note: The yield for Step 3 can vary and is typically moderate. Optimization may be required.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This procedure is adapted from a well-established method for the nitration of pyridine derivatives.[1]

Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask, carefully add 3-methylpyridine-1-oxide to concentrated sulfuric acid while cooling in an ice bath.

-

To this mixture, slowly add fuming nitric acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 100-105 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution by the slow addition of sodium carbonate until the pH is approximately 7-8. The product will precipitate as a yellow solid.

-

Collect the solid by suction filtration and wash thoroughly with cold water.

-

The crude product can be recrystallized from acetone to yield pure 3-methyl-4-nitropyridine-1-oxide.

Caption: Nitration of 3-methylpyridine-1-oxide.

Protocol 2: Synthesis of 3-Methyl-4-aminopyridine

This protocol describes the catalytic hydrogenation of the nitro intermediate to the corresponding amine.[2]

Materials:

-

3-Methyl-4-nitropyridine-1-oxide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen Gas (H₂)

-

Diatomaceous Earth (Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature for 36 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.

Protocol 3: Synthesis of this compound via Diazotization

This procedure outlines the conversion of the amino group to a hydroxyl group.

Materials:

-

3-Methyl-4-aminopyridine

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Dissolve 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water, cooling the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat gently (e.g., in a water bath) until the evolution of nitrogen gas ceases. This indicates the hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).

-

The crude product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

References

Application Notes and Protocols: 3-Methyl-4-hydroxypyridine as an Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, leading to cellular damage through the generation of reactive oxygen species. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions. Iron chelation therapy is the primary treatment for managing iron overload, and 3-hydroxypyridin-4-ones (HPOs) represent a promising class of orally active iron chelators.

This document provides detailed application notes and protocols for the investigation of 3-Methyl-4-hydroxypyridine and its analogs as iron chelators. While specific data for this compound is limited in publicly available literature, the information presented here is based on extensive research on closely related and well-characterized 3-hydroxypyridin-4-one derivatives, such as the clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone). These notes are intended to guide researchers in the evaluation of novel HPO-based iron chelators.

Mechanism of Action

3-Hydroxypyridin-4-ones are bidentate ligands that form stable hexadentate complexes with ferric iron (Fe³⁺) in a 3:1 (ligand:iron) stoichiometry. The hydroxyl and ketone groups on the pyridinone ring are crucial for the high affinity and selectivity for iron. The resulting iron complex is water-soluble and can be excreted from the body, primarily through urine and feces, thereby reducing systemic iron overload.

Figure 1: Mechanism of iron chelation by 3-hydroxypyridin-4-ones.

Quantitative Data on Iron Chelation

The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under specific conditions ([Fe³⁺]total = 1 µM, [Ligand]total = 10 µM). A higher pFe³⁺ value indicates a greater affinity for iron. The table below summarizes the iron binding properties of Deferiprone and other relevant chelators for comparison.

| Chelator/Ligand | Type | pFe³⁺ | Stability Constant (log β₃) | Reference |

| Deferiprone (DFP) | 3-Hydroxypyridin-4-one | 20.6 | ~36 | [1][2] |

| 1,2-diethyl-3-hydroxypyridin-4-one (CP94) | 3-Hydroxypyridin-4-one | - | ~36 | [1][3] |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | 3-Hydroxypyridin-4-one | 22.0 | - | [2] |

| Deferoxamine (DFO) | Hexadentate Siderophore | 26.6 | 30.6 | [4] |

| Deferasirox (DFX) | Tridentate Chelator | 22.5 | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound (General Approach)

A general synthetic route to 3-hydroxypyridin-4-ones involves the reaction of a pyran-4-one with an amine. For this compound, a potential route could start from a suitable pyran-4-one precursor. A generalized procedure based on related syntheses is provided below.

Materials:

-

3-Hydroxy-2-methyl-4-pyrone (Maltol)

-

Methylamine

-

Hydrochloric acid

-

Ethanol

-

Water

-

Sodium hydroxide

Procedure:

-

Dissolve 3-hydroxy-2-methyl-4-pyrone in ethanol in a round-bottom flask.

-

Add an aqueous solution of methylamine to the flask.

-

Add concentrated hydrochloric acid to the reaction mixture.

-

Reflux the mixture for 48-72 hours at 100-110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Iron Chelation Assay using Spectrophotometry

This protocol determines the iron-binding capacity of the test compound by measuring the change in absorbance of the iron-chelator complex.

Materials:

-

This compound (or analog)

-

Ferric chloride (FeCl₃) solution (stock solution in 0.1 M HCl)

-

HEPES buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the chelator in a suitable solvent (e.g., water or DMSO).

-

In a series of microcentrifuge tubes, add increasing concentrations of the chelator to a fixed concentration of FeCl₃ in HEPES buffer.

-

Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iron-chelator complex (typically determined by scanning the spectrum of a 1:3 iron:chelator solution).

-

The absorbance will increase with increasing chelator concentration until saturation is reached.

-

The stoichiometry of the complex can be determined using Job's plot or the mole-ratio method. The stability constant can be calculated from the spectrophotometric data.

Protocol 3: Cellular Iron Mobilization Assay

This protocol assesses the ability of the chelator to remove iron from iron-loaded cells.

Materials:

-

Hepatoma cell line (e.g., HuH-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Ferric ammonium citrate (FAC) to induce iron loading

-

Test chelator (this compound or analog)

-

Control chelator (e.g., Deferiprone or Deferoxamine)

-

Ferrozine-based colorimetric assay for iron quantification

Procedure:

-

Cell Culture and Iron Loading:

-

Culture hepatoma cells to ~80% confluency.

-

Load the cells with iron by incubating with FAC-supplemented medium for 24-48 hours.

-

-

Chelation Treatment:

-

Wash the iron-loaded cells with PBS to remove extracellular iron.

-

Incubate the cells with fresh medium containing various concentrations of the test chelator and control chelators for a defined period (e.g., 8 hours).

-

-

Iron Quantification:

-

Collect the cell culture supernatant (to measure exported iron) and the cell lysate (to measure remaining intracellular iron).

-

Quantify the iron content in both fractions using a ferrozine-based assay.

-

The amount of mobilized iron is calculated as the iron content in the supernatant as a percentage of the total iron (supernatant + lysate).

-

Signaling Pathways in Iron Homeostasis

Iron homeostasis is tightly regulated by a complex network of signaling pathways. The liver-produced peptide hepcidin is the master regulator of systemic iron balance. Hepcidin expression is modulated by iron levels, inflammation, and erythropoietic demand. Iron chelators can indirectly influence these pathways by reducing the cellular iron available for signaling. For instance, by reducing hepatic iron stores, chelators can lead to a decrease in hepcidin production, which in turn increases intestinal iron absorption and iron release from macrophages. This highlights the importance of carefully monitoring iron parameters during chelation therapy.

Figure 3: Simplified signaling pathway of iron homeostasis and the influence of an iron chelator.

Safety and Toxicity Assessment

The toxicological profile of any new chelator is of paramount importance. For pyridine derivatives, potential toxicities should be carefully evaluated.

Key Toxicological Endpoints to Assess:

-

Acute Toxicity: Determined by LD₅₀ values in rodent models.

-

Sub-chronic and Chronic Toxicity: Assessed through repeated-dose studies, monitoring for changes in body weight, hematology, clinical chemistry, and histopathology of major organs.

-

Genotoxicity: Evaluated using a battery of tests, including the Ames test, micronucleus assay, and chromosomal aberration test.

-

Selectivity: Assess the potential for the chelator to bind to other essential metal ions like copper and zinc.

Conclusion

This compound and its analogs belong to a class of promising oral iron chelators. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of their efficacy and safety. While specific data for this compound is sparse, the extensive research on related 3-hydroxypyridin-4-ones provides a strong foundation for further investigation. Future studies should focus on determining the precise iron-binding affinity, pharmacokinetic profile, and in vivo efficacy of this compound to fully elucidate its therapeutic potential.

References

- 1. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays

Introduction

3-Methyl-4-hydroxypyridine and its structural analogs, such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) and various 3-hydroxypyridine-4-one derivatives, represent a versatile class of compounds with significant antioxidant properties.[1][2] Their utility in research, pharmacology, and drug development stems from their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. The core structure, featuring a hydroxyl group on the pyridine ring, is crucial for their antioxidant action, which is primarily executed through two distinct mechanisms: direct scavenging of reactive oxygen species (ROS) and chelation of pro-oxidant metal ions.[2][3] These compounds are frequently evaluated using a panel of in vitro antioxidant assays to quantify their efficacy and elucidate their mechanism of action.

Mechanism of Antioxidant Action

The antioxidant capacity of this compound derivatives is attributed to two primary pathways:

-

Free Radical Scavenging: These compounds can directly interact with and neutralize harmful free radicals, such as peroxyl and hydroxyl radicals. The hydroxyl group on the pyridine ring can donate a hydrogen atom to a radical, thereby stabilizing it and terminating the oxidative chain reaction.[2][3] This activity is commonly measured using DPPH and ABTS assays.

-

Metal Ion Chelation: Certain derivatives, particularly 3-hydroxypyridin-4-ones, are potent chelators of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][3] By binding these metals, they prevent their participation in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals in biological systems.[4] This secondary antioxidant mechanism is critical for preventing the initiation of lipid peroxidation.

Quantitative Data Summary

The antioxidant activity of various 3-hydroxypyridine derivatives has been quantified using standard assays. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric, with lower values indicating higher potency. The data below is compiled from studies on novel synthesized derivatives.

| Compound ID | Derivative Structure/Substitution | Assay | EC₅₀ / IC₅₀ (µM) | Reference Compound | Reference EC₅₀ / IC₅₀ (µM) |

| 6a | 3,4-di-hydroxyphenyl moiety | DPPH | 2.21 | Quercetin | < 2.21 |

| 6b | 4-hydroxy-3-methoxyphenyl moiety | DPPH | 17.49 | Quercetin | < 17.49 |

| 6b | 4-OH-3-OCH₃ substitution | Tyrosinase Inhibition | 25.82 | Kojic Acid | Comparable |

| IV | Furan ring substitution | Tyrosinase Inhibition | 8.94 | Kojic Acid | 16.68 |

Data synthesized from studies on novel 3-hydroxypyridine-4-one derivatives.[5][6]

Application in Drug Development

The antioxidant properties of this compound and its analogs make them attractive candidates for drug development, particularly for conditions associated with oxidative stress. Pyridine-based scaffolds are prevalent in pharmaceuticals and are used as antimicrobial, antiviral, anticancer, and antihypertensive agents.[7] The evaluation of these compounds in antioxidant assays is a critical first step in the drug discovery pipeline, allowing for the screening of large libraries and the identification of promising lead compounds for further optimization and preclinical testing.

Experimental Protocols

The following are detailed protocols for common antioxidant assays adapted for the evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[8][9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[10]

Materials:

-

This compound (or derivative) stock solution (e.g., 10 mM in methanol or DMSO).

-

DPPH stock solution (e.g., 0.1 mM or 0.2 mM in methanol).[11]

-

Methanol or appropriate solvent.

-

96-well microplate.

-

Microplate reader.

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin).[11]

Protocol:

-

Prepare DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[11]

-

Prepare Sample Dilutions: Create a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate solvent. Prepare similar dilutions for the positive control.

-

Assay Setup (96-well plate):

-

Test Wells: Add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Control Wells (Negative Control): Add 100 µL of DPPH working solution to 100 µL of the solvent (contains no antioxidant).

-

Blank Wells: Add 100 µL of methanol to 100 µL of the highest concentration of the test compound (to correct for any sample color).

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30-60 minutes.[11][12]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[8]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test well (corrected for the blank).

-

-

Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[14]

Materials:

-

ABTS stock solution (7 mM in water).[15]

-

Potassium persulfate solution (2.45 mM in water).[15]

-

Phosphate Buffered Saline (PBS) or ethanol.

-

Test compound and positive control (e.g., Trolox) dilutions.

-

96-well microplate and reader.

Protocol:

-

Prepare ABTS•⁺ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[13]

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15]

-

Prepare ABTS•⁺ Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Assay Setup (96-well plate):

-

Add a small volume of the sample or standard dilutions (e.g., 10 µL) to the wells.

-

Add a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well to initiate the reaction.[13]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes), often in the dark.[13][16]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation.[17] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm.[18][19] The ability of this compound to inhibit this color formation in an induced lipid peroxidation system (e.g., in rat serum or liposomes) reflects its antioxidant activity.

Materials:

-

Sample containing lipids (e.g., rat serum, tissue homogenate, or liposome suspension).

-

Thiobarbituric acid (TBA) solution.

-

Trichloroacetic acid (TCA) or similar acid for protein precipitation and providing an acidic environment.

-

MDA standard (1,1,3,3-Tetramethoxypropane, which hydrolyzes to MDA).[17]

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[19]

-

Test compound dilutions.

Protocol:

-

Sample Preparation: Homogenize tissues or cells on ice in a suitable lysis buffer containing BHT to prevent artefactual oxidation. Centrifuge to remove insoluble material.

-

Induce Peroxidation (if necessary): In some protocols, lipid peroxidation is initiated by adding a pro-oxidant like FeSO₄/ascorbate to the lipid-rich sample. The test compound is added to assess its inhibitory effect.

-

Reaction Setup:

-

To a microcentrifuge tube, add the sample (e.g., 200 µL of serum or homogenate), the test compound at various concentrations, and the peroxidation initiator (if used).

-

Incubate at 37 °C for a specified time (e.g., 1-2 hours).[18]

-

-

Stop Reaction and Precipitate Protein: Add acid (e.g., sulfuric acid followed by phosphotungstic acid, or TCA) to stop the reaction and precipitate proteins.[18] Centrifuge to collect the pellet.

-

TBA Reaction:

-

Measurement: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Create a standard curve using serial dilutions of the MDA standard.[18] Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The antioxidant activity is expressed as the percentage inhibition of MDA formation.

References

- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. marinebiology.pt [marinebiology.pt]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. woongbee.com [woongbee.com]

- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Application Notes and Protocols for Testing the Antimicrobial Activity of 3-Methyl-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-hydroxypyridine, a heterocyclic organic compound, belongs to the pyridine family, a class of compounds known for their diverse biological activities. Various pyridine derivatives have demonstrated antimicrobial properties, making them a subject of interest in the development of new therapeutic agents to combat infectious diseases.[1][2][3][4] The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial compounds.[5][6] This document provides detailed protocols for evaluating the antimicrobial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents a proposed mechanism of action and illustrative data based on structurally similar compounds.

Data Presentation

The antimicrobial efficacy of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7][8]

Table 1: Illustrative Antimicrobial Activity of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 | 128 | Vancomycin (1) |

| Bacillus subtilis | ATCC 6633 | 32 | 64 | Ampicillin (0.5) |

| Escherichia coli | ATCC 25922 | 128 | 256 | Ciprofloxacin (0.015) |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | >256 | Gentamicin (1) |

| Candida albicans | ATCC 90028 | 128 | 256 | Fluconazole (0.5) |

| Aspergillus niger | ATCC 16404 | 256 | >256 | Amphotericin B (1) |

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[7][9][10][11][12]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

-

Bacterial or fungal strains

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a tube containing 5 mL of sterile MHB.

-

Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity with sterile saline or broth to match the 0.5 McFarland standard using a spectrophotometer at 600 nm.

-

Dilute the adjusted inoculum 1:100 in the appropriate broth to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.

-

Add 200 µL of the stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

-

-

Inoculation and Incubation:

-